molecular formula C15H22N2O3 B14847328 4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylnicotinamide

4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylnicotinamide

Cat. No.: B14847328
M. Wt: 278.35 g/mol
InChI Key: KIJJWOKFHOILRX-UHFFFAOYSA-N
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Description

4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound is known for its unique structural features, including a tert-butoxy group, a cyclopropoxy group, and a nicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-4-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxamide

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-13-11(14(18)17(4)5)8-16-9-12(13)19-10-6-7-10/h8-10H,6-7H2,1-5H3

InChI Key

KIJJWOKFHOILRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=NC=C1C(=O)N(C)C)OC2CC2

Origin of Product

United States

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